[S,R]-(3-Acetyl-2,2-dimethyl-cyclobutyl)-carbamic acid tert-butyl ester
Overview
Description
[S,R]-(3-Acetyl-2,2-dimethyl-cyclobutyl)-carbamic acid tert-butyl ester is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique cyclobutyl structure, which imparts specific chemical properties and reactivity.
Mechanism of Action
Target of Action
The primary targets of [S,R]-(3-Acetyl-2,2-dimethyl-cyclobutyl)-carbamic acid tert-butyl ester are β-keto esters . β-Keto esters contain both electrophilic and nucleophilic sites and are important synthons in synthetic chemistry . They often constitute a core building block in complex medicinal compounds .
Mode of Action
The compound interacts with its targets through a process known as transesterification . This process is likely to proceed via an enol intermediate, as chelation between the two carbonyls to a catalyst heteroatom and the presence of an enolisable α-proton is important . Alternatively, the formation of an acylketene intermediate may also occur .
Biochemical Pathways
The transesterification of β-keto esters has widespread application in agrochemicals where transesterification of vegetable oil with alcohols has long been a preferred method for the production of biodiesel . Transesterification is a convenient method for modifying both simple and elaborate esters and is commonplace in both research and industry .
Pharmacokinetics
It’s known that the tert-butyl ester is resistant to hydrolysis in the gastrointestinal tract , which could potentially impact its bioavailability.
Result of Action
The result of the compound’s action is the production of new esters via the process of transesterification . This process can lead to the synthesis of a broad range of esters from simple alcohols with unactivated tert-butyl esters .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the use of pure silica, SAFI, or SAFII to catalyse the reaction of ethyl acetoacetate with 3-phenylpropanol resulted in unwanted ether formation due to self-coupling of the alcohol . The highest yields and shortest reaction times were associated with the SHF catalyst .
Biochemical Analysis
Biochemical Properties
[S,R]-(3-Acetyl-2,2-dimethyl-cyclobutyl)-carbamic acid tert-butyl ester plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with carboxylesterase enzymes, which catalyze the hydrolysis of ester bonds . This interaction is crucial for its metabolic activation and subsequent biochemical effects. Additionally, the compound may interact with other proteins involved in cellular signaling pathways, influencing their activity and function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the expression of genes involved in metabolic pathways, leading to alterations in cellular metabolism . Furthermore, it can impact cell signaling pathways by interacting with key signaling proteins, thereby influencing cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it binds to carboxylesterase enzymes, leading to the hydrolysis of ester bonds and the release of active metabolites . This process is essential for its biochemical activity and subsequent cellular effects. Additionally, the compound may inhibit or activate other enzymes involved in metabolic pathways, further influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . This degradation can lead to changes in its biochemical activity and cellular effects. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular function, although these effects may diminish over time due to degradation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolic pathways. At higher doses, it can cause toxic or adverse effects . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels. These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as carboxylesterases, which catalyze its hydrolysis and subsequent metabolism . This interaction is crucial for its activation and subsequent biochemical effects. The compound may also influence metabolic flux and metabolite levels by modulating the activity of other enzymes involved in metabolic pathways . These effects can lead to alterations in cellular metabolism and overall biochemical activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it can accumulate in specific compartments or organelles, influencing its localization and activity. The distribution of the compound within tissues can also affect its overall biochemical effects and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and subsequent biochemical effects. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [S,R]-(3-Acetyl-2,2-dimethyl-cyclobutyl)-carbamic acid tert-butyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction involving an alkene and a carbene precursor.
Introduction of the Acetyl Group: The acetyl group is introduced via an acetylation reaction using acetic anhydride and a suitable catalyst.
Formation of the Carbamic Acid Ester: The final step involves the reaction of the cyclobutyl-acetyl intermediate with tert-butyl isocyanate under controlled conditions to form the carbamic acid tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
[S,R]-(3-Acetyl-2,2-dimethyl-cyclobutyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[S,R]-(3-Acetyl-2,2-dimethyl-cyclobutyl)-carbamic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- (3,5-di-tert-Butyl-4-hydroxybenzyl)dimethylamine
- 2,6-Di-tert-butyl-4-methylphenol
- 2,4,6-Tris(dimethylaminomethyl)phenol
Uniqueness
[S,R]-(3-Acetyl-2,2-dimethyl-cyclobutyl)-carbamic acid tert-butyl ester is unique due to its cyclobutyl structure, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
tert-butyl N-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-8(15)9-7-10(13(9,5)6)14-11(16)17-12(2,3)4/h9-10H,7H2,1-6H3,(H,14,16)/t9-,10-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPHIYJPTMJYMI-UWVGGRQHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC(C1(C)C)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@@H]1C[C@@H](C1(C)C)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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